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molecular formula C10H10BrN3O B8557221 5-(4-Aminophenyl)-2(1H)-pyrazinone hydrobromide CAS No. 89541-54-8

5-(4-Aminophenyl)-2(1H)-pyrazinone hydrobromide

Cat. No. B8557221
M. Wt: 268.11 g/mol
InChI Key: JRMKRJCSRYBULL-UHFFFAOYSA-N
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Patent
US04657906

Procedure details

A solution of 5-(4-benzyloxycarbonylaminophenyl)-2(1H)-pyrazinone (1.1 g) in 15% w/v hydrogen bromide in acetic acid solution (30 ml) was refluxed for 30 min. The yellow precipitate which formed was filtered off and it was washed with a little 1-propanol and then recrystallised from ethanol-water containing 2 drops of concentrated hydrobromic acid to give 5-(4-aminophenyl)-2(1H)-pyrazinone hydrobromide (1.03 m.p. >300° C.).
Name
5-(4-benzyloxycarbonylaminophenyl)-2(1H)-pyrazinone
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([NH:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[N:19]=[CH:20][C:21](=[O:24])[NH:22][CH:23]=2)=[CH:14][CH:13]=1)=O)C1C=CC=CC=1.[BrH:25]>C(O)(=O)C>[BrH:25].[NH2:11][C:12]1[CH:13]=[CH:14][C:15]([C:18]2[N:19]=[CH:20][C:21](=[O:24])[NH:22][CH:23]=2)=[CH:16][CH:17]=1 |f:3.4|

Inputs

Step One
Name
5-(4-benzyloxycarbonylaminophenyl)-2(1H)-pyrazinone
Quantity
1.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=CC=C(C=C1)C=1N=CC(NC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The yellow precipitate which formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
it was washed with a little 1-propanol
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol-water containing 2 drops of concentrated hydrobromic acid

Outcomes

Product
Name
Type
product
Smiles
Br.NC1=CC=C(C=C1)C=1N=CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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